5'-Fluoro-2'-iodoacetophenone
Overview
Description
5’-Fluoro-2’-iodoacetophenone is an organic compound with the molecular formula C8H6FIO and a molecular weight of 264.04 g/mol . It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those used in cancer treatment . The compound is characterized by the presence of both fluorine and iodine atoms attached to an acetophenone core, making it a valuable building block in organic synthesis.
Mechanism of Action
Target of Action
5’-Fluoro-2’-iodoacetophenone is primarily used as a pharmaceutical intermediate . It is a reactant in the preparation of PF-06463922, a potent macrocyclic ALK inhibitor . The primary target of this compound is the orphan receptor tyrosine kinase c-ros oncogene 1 (ROS1), which has a kinase domain that is physiologically related to anaplastic lymphoma kinase (ALK) .
Mode of Action
Given its use in the synthesis of pf-06463922, it can be inferred that it may interact with the ros1 kinase domain, potentially inhibiting its function .
Biochemical Pathways
As a precursor to pf-06463922, it may indirectly influence the pathways associated with ros1 and alk, which are involved in cell growth and survival .
Pharmacokinetics
It is slightly soluble in water , which may affect its absorption and distribution in the body.
Result of Action
As a precursor to pf-06463922, it may contribute to the inhibition of ros1 and alk, potentially leading to the suppression of tumor growth .
Action Environment
5’-Fluoro-2’-iodoacetophenone is sensitive to light and should be stored in a dark place . This suggests that environmental factors such as light exposure could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that it plays a role in biochemical reactions as a reactant in the synthesis of PF-06463922
Cellular Effects
It is known to influence cell function through its role in the synthesis of PF-06463922 , which can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Preparation Methods
The synthesis of 5’-Fluoro-2’-iodoacetophenone typically involves several steps:
Starting Material: The process begins with 2-amino-5-fluorobenzoic acid.
Diazotization: The 2-amino-5-fluorobenzoic acid is mixed in a sulfuric acid solution, and sodium nitrite is added dropwise while maintaining the temperature between 0-10°C. The mixture is stirred until no solid remains.
Iodination: Urea is added to the mixture, followed by a solution of potassium iodide. The resulting brown solid is dissolved in ethyl acetate and washed with hydrochloric acid, sodium bisulfate, and saturated salt water to obtain 5-fluoro-2-iodobenzoic acid.
Chemical Reactions Analysis
5’-Fluoro-2’-iodoacetophenone undergoes various types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
5’-Fluoro-2’-iodoacetophenone is primarily used as a pharmaceutical intermediate. It is a key reactant in the synthesis of PF-06463922, a potent macrocyclic anaplastic lymphoma kinase inhibitor with potential antitumor activity . The compound’s derivatives are also explored in imaging studies, particularly in positron emission tomography and single-photon computed tomography, due to their ability to be labeled with radioisotopes .
Comparison with Similar Compounds
Similar compounds to 5’-Fluoro-2’-iodoacetophenone include:
5-Fluoro-2-hydroxyacetophenone: Used in the synthesis of fluorinated compounds.
1-(5-Fluoro-2-iodophenyl)ethanone: Another intermediate in pharmaceutical synthesis.
5-Fluoro-2-methylacetophenone: Used in various organic synthesis applications.
The uniqueness of 5’-Fluoro-2’-iodoacetophenone lies in its dual halogenation, which provides distinct reactivity and makes it a versatile intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
1-(5-fluoro-2-iodophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLSRIONJVBZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652294 | |
Record name | 1-(5-Fluoro-2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914225-70-0 | |
Record name | 1-(5-Fluoro-2-iodophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914225-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Fluoro-2-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-fluoro-2-iodophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.